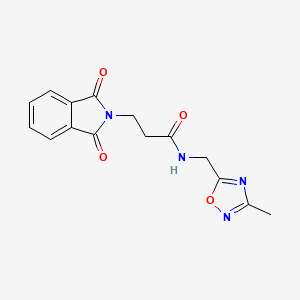![molecular formula C24H22O6 B2544829 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate CAS No. 844465-15-2](/img/structure/B2544829.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a chromen-7-yl group (a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring), a cyclohexanecarboxylate group (a cyclohexane ring with a carboxylate substituent), and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group (a bicyclic structure consisting of a benzene ring fused to a dioxin ring) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and require advanced organic chemistry techniques. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the carboxylate group might participate in acid-base reactions, while the benzene rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylate group and the nonpolar benzene rings. Its melting and boiling points would depend on the size and shape of the molecule, as well as the types of intermolecular forces it can form .Scientific Research Applications
Microwave-Assisted Cyclization
One study demonstrates the use of microwave-assisted cyclization under mildly basic conditions to synthesize derivatives similar to the compound . Aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates were cyclized to give corresponding derivatives in significant yields, showcasing a method that could potentially be applied to the synthesis of the compound of interest (P. Dao, S. Ho, Ho-Jin Lim, & C. Cho, 2018).
Antiproliferative and Anticancer Activities
Another area of research focuses on heterocyclic compounds derived from similar frameworks, demonstrating significant antiproliferative and anticancer activities. This indicates the potential of such compounds in developing treatments against various cancer types, suggesting a possible application area for the compound (R. Mohareb & N. Y. M. Abdo, 2022).
Potential Anti-Covid-19 Applications
Research on tetrahydro-4H-chromene derivatives related to the compound reveals potential applications in combating Covid-19. These derivatives showed high inhibition against SARS-CoV-2 main protease, which is crucial for the virus's replication, indicating the compound's potential in developing anti-Covid-19 therapeutics (Rafat Milad Mohareb & Nadia Youssef Megally Abdo, 2021).
Antioxidant Properties
Furthermore, the antioxidant properties of compounds similar to the compound have been investigated, showing significant activity. This suggests its potential application in developing therapeutic agents aimed at combating oxidative stress-related diseases (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, & Ihab I. Al-khalifa, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c25-23-18-8-7-17(30-24(26)15-4-2-1-3-5-15)13-21(18)29-14-19(23)16-6-9-20-22(12-16)28-11-10-27-20/h6-9,12-15H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWLYLSFDBVWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



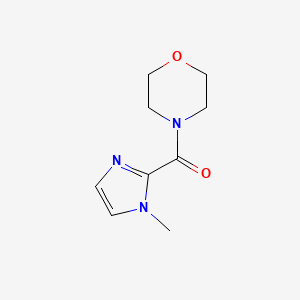
![(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride](/img/structure/B2544750.png)
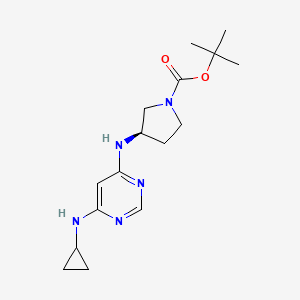
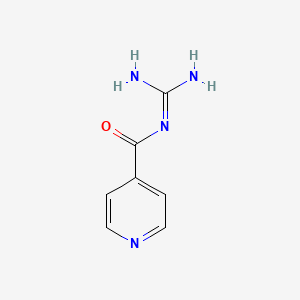
![4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2544758.png)

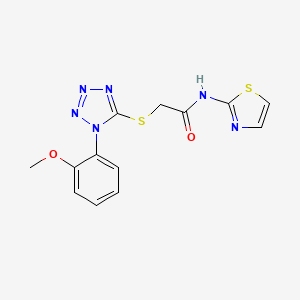
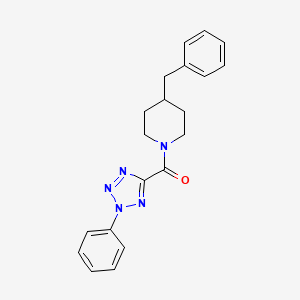
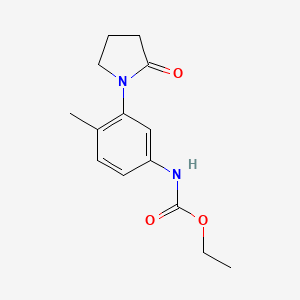
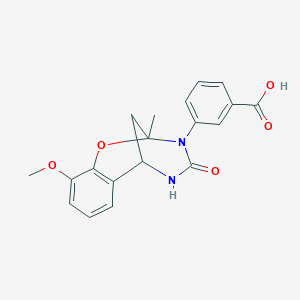
![[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B2544767.png)
